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Compound of Interest

Compound Name: (2-Hydroxyethoxy)acetic acid

Cat. No.: B083110

(2-Hydroxyethoxy)acetic acid, also known by its synonyms Diglycolic acid (DGA) and 2-
hydroxyethoxyacetic acid (2-HEAA), is a dicarboxylic acid that has garnered significant
attention in the field of toxicology. It is recognized as the primary toxic metabolite of diethylene
glycol (DEG), an industrial solvent implicated in numerous mass poisoning incidents worldwide,
and is also a major urinary metabolite of the industrial solvent 1,4-Dioxane.[1][2][3] This
technical guide provides a comprehensive overview of the toxicological profile of (2-
Hydroxyethoxy)acetic acid, synthesizing available data on its toxicity, detailing experimental
methodologies, and illustrating key biological pathways.

Executive Summary

The primary toxicological effect of (2-Hydroxyethoxy)acetic acid is nephrotoxicity, specifically
targeting the proximal tubules of the kidneys, which can lead to acute renal failure.[4][5]
Evidence also suggests potential hepatotoxicity at higher doses.[1] The mechanism of its renal
toxicity is linked to its uptake by renal cells via sodium-dependent dicarboxylate transporters,
leading to mitochondrial dysfunction and potential calcium chelation.[6][7] While extensive data
exists for its parent compound, diethylene glycol, specific toxicological data for several
endpoints of (2-Hydroxyethoxy)acetic acid itself are limited. This guide summarizes the
available data for (2-Hydroxyethoxy)acetic acid and uses data from its parent compound,
diethylene glycol, as a surrogate where necessary and appropriate, particularly for
reproductive/developmental toxicity and carcinogenicity.

Chemical Identity
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Identifier Value

Systematic IUPAC Name 2-(2-hydroxyethoxy)acetic acid

Common Synonyms Diglycolic acid (DGA), 2-HEAA

CAS Number 110-99-6[3]

Molecular Formula CaHeOs[3]

Molecular Weight 134.09 g/mol [3]

Chemical Structure O(CH2COOH)2
Toxicokinetics

(2-Hydroxyethoxy)acetic acid is not typically encountered as a primary environmental or
occupational toxicant but is rather formed endogenously from the metabolism of diethylene
glycol (DEG) and 1,4-Dioxane.[1][2]

Metabolism of Parent Compounds

The metabolic conversion of DEG to (2-Hydroxyethoxy)acetic acid is a critical step in its
toxicity, as the parent compound DEG is significantly less toxic than its metabolite.[4] This
metabolic pathway is a key determinant of the toxic profile observed in DEG poisonings.

Alcohol Dehydrogenase &
Aldehyde Dehydrogenase > (2-Hydroxyethoxy)acetic acid

Diethylene Glycol (DEG) (Diglycolic Acid)

Click to download full resolution via product page

Caption: Metabolic activation of Diethylene Glycol. (Within 100 characters)

Similarly, 1,4-Dioxane is metabolized by cytochrome P450 monooxygenase to produce (2-
Hydroxyethoxy)acetic acid, which serves as a biomarker for exposure.[2]

Toxicological Endpoints
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This section summarizes the key toxicological findings for (2-Hydroxyethoxy)acetic acid.
Quantitative data are presented in tabular format for clarity.

Acute Toxicity

(2-Hydroxyethoxy)acetic acid is classified as harmful if swallowed.[8][9] It is also known to
cause skin, eye, and respiratory irritation.[8][9]

Classificati
Endpoint Species Route Value on/Observa Reference
tion
GHS
Data not Category 4:
Oral LDso ) Oral N/A i [819]
available Harmful if
swallowed
GHS
) o Data not Category 2:
Skin Irritation ) Dermal N/A ) [8][9]
available Causes skin
irritation
GHS
Category 2A:
o Data not o
Eye Irritation ] Ocular N/A Causes [8][9]
available )
serious eye
irritation
GHS
) Category 3:
Respiratory Data not )
o ) Inhalation N/A May cause [819]
Irritation available

respiratory
irritation

Repeated Dose Toxicity

The primary target organs for repeated dose toxicity are the kidney and, to a lesser extent, the
liver. A key study by Sprando et al. (2017) investigated the effects of repeated oral
administration of DGA in female rats.[1]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b083110?utm_src=pdf-body
https://www.benchchem.com/product/b083110?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Diglycolic-Acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubmed.ncbi.nlm.nih.gov/28351772/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Study

. Species
Duration

Route

NOAEL

LOAEL

Key Referenc
Findings e

28.d Rat
-da
Y (female)

Oral
(gavage)

< 100
mg/kg/day

100
mg/kg/day

Renal
tubular
regeneratio
n at 100
mg/kg/day.
Severe
toxicity,
lesions in
kidneys,
liver, and
other
organs at
300
mg/kg/day.

Genotoxicity

Specific genotoxicity studies for (2-Hydroxyethoxy)acetic acid are not readily available in the

public literature. However, the broader category of ethylene glycols, including the parent

compound diethylene glycol, has been evaluated. The results of in vitro bacterial and

mammalian cell mutagenicity studies for the ethylene glycols category have been uniformly

negative.[10]
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Metabolic
Test Type System L. Result Reference
Activation

Bacterial o )

S. typhimurium, ] ] Negative (for
Reverse ) With & Without [10]

) E. coli DEG)
Mutation (Ames)
In Vitro )
) ] ] Negative (for
Chromosomal Mammalian Cells  With & Without DEG) [10]
Aberration
A US EPA memo

In Vivo stated DEG

Rat Bone
Chromosomal N/A caused damage, [11]

Marrow ]
Damage but primary data

is lacking.
Carcinogenicity

No direct carcinogenicity studies on (2-Hydroxyethoxy)acetic acid were identified. Studies on
the parent compound, diethylene glycol, have shown mixed results. In one study, bladder
tumors were observed in male rats, but this was associated with the formation of bladder
stones at high doses, a mechanism whose relevance to humans at lower exposures is
debatable.[2] Other studies with high-purity DEG did not report a significant increase in tumors.
[12] The Carcinogenic Potency Database (CPDB) lists a TDso of 1660 mg/kg/day for bladder
tumors in male rats based on older data.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for (2-Hydroxyethoxy)acetic acid are
lacking. Therefore, data from the parent compound, diethylene glycol, are used as the primary
basis for assessment. Studies on DEG have not shown it to be a teratogen.[4] Developmental
effects, such as reduced fetal body weight, were only observed at doses that also caused
maternal toxicity.[4]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://hpvchemicals.oecd.org/UI/handler.axd?id=04c67bf4-2b1f-44d5-b86d-337b6de0b380
https://hpvchemicals.oecd.org/UI/handler.axd?id=04c67bf4-2b1f-44d5-b86d-337b6de0b380
https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_139.pdf
https://www.benchchem.com/product/b083110?utm_src=pdf-body
https://files.toxplanet.com/cpdb/chempages/DIETHYLENE%20GLYCOL.html
https://www.tera.org/OARS/Diethylene%20Glycol%20public%20comment%209-4-14.pdf
https://files.toxplanet.com/cpdb/chempages/DIETHYLENE%20GLYCOL.html
https://www.benchchem.com/product/b083110?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15979775/
https://pubmed.ncbi.nlm.nih.gov/15979775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Develop
Study . Maternal Key Referenc
Species Route mental L
Type NOEL Findings e
NOEL

Fetotoxicity
(reduced
weight,
skeletal
Prenatal variations)
Oral 1118 1118
Developme Rat only at [4]
(gavage) mg/kg/day mg/kg/day
ntal maternally
toxic
doses. No

teratogenic

ity.

Reduced
fetal weight
at

Oral 559 2795 maternally

Developme Mouse ) [4]
(gavage) mg/kg/day mg/kg/day toxic

Prenatal

ntal
doses. No

teratogenic

ity.

Decreased
litters, pup
] o viability,
Continuous Drinking ~3060 ~3060
] Mouse and pup [12]
Breeding Water mg/kg/day mg/kg/day )
weight at
~6130

mg/kg/day.

Mechanism of Toxicity

The primary mechanism of (2-Hydroxyethoxy)acetic acid toxicity involves its accumulation in
renal proximal tubule cells, leading to mitochondrial injury.
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Caption: Mechanism of (2-Hydroxyethoxy)acetic acid Nephrotoxicity. (Within 100 characters)
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Studies have shown that DGA is taken up into human proximal tubule cells by sodium-
dicarboxylate transporters.[6] Once inside the cell, it exerts its toxic effects on mitochondria.
Specifically, DGA has been shown to inhibit Complex Il of the electron transport chain and
decrease mitochondrial respiration.[13] It also appears to chelate calcium, which can disrupt
mitochondrial function, including the calcium-dependent mitochondrial permeability transition.
[7] This cascade of events leads to a decrease in ATP production, mitochondrial dysfunction,
and ultimately, necrotic cell death.[4][13]

Experimental Protocols

Detailed methodologies for key cited studies are provided below.

28-Day Repeated Dose Oral Toxicity Study in Rodents
(Based on Sprando et al., 2017)

This protocol is based on the study designed to evaluate the renal and hepatic effects of
diglycolic acid.[1]
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Caption: Workflow for a 28-day repeated dose toxicity study. (Within 100 characters)

o Test System: Female Sprague-Dawley rats, with 8 rats per group.[1]

o Test Substance Administration: Diglycolic acid (DGA) was administered daily for 28
consecutive days by gastric intubation (oral gavage). One group served as a vehicle control.
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[1]

e Dose Levels: 0, 0.3, 1.0, 3.0, 10.0, 30.0, 100.0, and 300.0 mg DGA/kg body weight.[1]

« In-life Observations: Animals were observed daily for clinical signs of toxicity. Body weight,
feed consumption, and fluid consumption were monitored.[1]

o Terminal Procedures: On day 29, animals were necropsied. Blood was collected for serum
analysis. Key organs, including kidneys and liver, were weighed and fixed in formalin for
histopathological examination.[1]

o Note: Animals in the 300 mg/kg dose group were removed after 5 days due to severe
adverse effects.[1]

Prenatal Developmental Toxicity Study (Based on
Ballantyne and Snellings, 2005)

This protocol is based on the study designed to evaluate the developmental toxicity of the
parent compound, diethylene glycol, in rats and mice.[4]

e Test System: Timed-pregnant CD-1 mice and CD rats.[4]

o Test Substance Administration: Diethylene glycol (DEG) was administered undiluted daily by
oral gavage. A control group received distilled water.[4]

e Dosing Period: Gestational days 6 through 15.[4]
e Dose Levels (Mice): 0, 559, 2795, and 11,180 mg/kg/day.[4]
e Dose Levels (Rats): 0, 1118, 4472, and 8944 mg/kg/day.[4]

» Maternal Observations: Dams were examined daily for clinical signs. Body weight, food
consumption, and water consumption were measured periodically.[4]

» Terminal Procedures: Dams were necropsied on gestation day 18 (mice) or 21 (rats).
Maternal body, gravid uterus, liver, and kidney weights were recorded. Kidneys from rat
dams were examined histologically.[4]
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o Fetal Examinations: Fetuses were weighed, sexed, and examined for external, visceral, and
skeletal variations and malformations.[4]

Data Gaps and Future Directions

While the nephrotoxic and hepatotoxic potential of (2-Hydroxyethoxy)acetic acid is well-
established, particularly through studies on its parent compounds, there are notable data gaps.
Specific, guideline-compliant studies on (2-Hydroxyethoxy)acetic acid for acute toxicity (oral,
dermal, inhalation), skin/eye irritation, skin sensitization, and genotoxicity are limited in the
public domain. Furthermore, long-term carcinogenicity and comprehensive reproductive toxicity
studies directly on (2-Hydroxyethoxy)acetic acid have not been identified. Future research
should focus on generating data for these specific endpoints to allow for a more complete and
direct risk assessment of this significant metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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